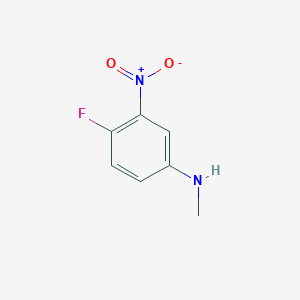

4-fluoro-N-methyl-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N-Methyl-3-Nitroaniline, also known as 4-FMNA, is an organic compound with the chemical formula C7H7FN2O2. It is used in the preparation of commercial hair dyes and is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2 . The average mass is 156.115 Da and the monoisotopic mass is 156.033508 Da .Chemical Reactions Analysis

A patent describes a preparation method of 4-fluoro-N-methyl-3-nitroaniline. The method includes methylation using 4-fluoro-3-nitroaniline as a raw material, sulfuric acid as solvent, and formaldehyde as a methylating agent .Physical And Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The physical properties of 4-Fluoro-3-nitroaniline include a melting point of 94 - 96 °C and a molecular weight of 156.11 .Wissenschaftliche Forschungsanwendungen

C7H6FN3O2\text{C}_7\text{H}_6\text{FN}_3\text{O}_2C7H6FN3O2

, has several intriguing uses across various fields. Here are six distinct applications:- Application : It serves as a building block for the preparation of various pharmaceutical compounds, including potential drug candidates. Researchers explore its reactivity and functionalization to create novel molecules with therapeutic properties .

- Application : 4-Fluoro-N-methyl-3-nitroaniline is used in the formulation of commercial hair dyes. Its unique chemical structure contributes to vibrant and lasting hair color .

- Application : Researchers investigate its use as an insulating material for wires, cables, and electronic components. Its dielectric properties are relevant for capacitors and optical switches .

- Application : It can be a precursor for designing new pesticides or herbicides. Researchers explore its efficacy against pests and weeds .

- Application : Scientists study its behavior in photonic devices, such as optical switches and sensors. Its nonlinear optical properties may find use in telecommunications and data transmission .

- Application : Researchers investigate its incorporation into high-end resins and polymers. These materials can have applications in coatings, adhesives, and advanced materials .

Organic Synthesis and Pharmaceuticals

Hair Dyes and Colorants

Insulating Materials and Dielectrics

Agrochemicals and Pesticides

Photonic and Electro-Optic Devices

High-End Resins and Polymers

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with biological targets .

Biochemical Pathways

Nitroanilines can participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Nitroanilines can undergo various chemical reactions, potentially leading to changes in their structure and properties, which could have downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-methyl-3-nitroaniline . For instance, exposure to air might affect the stability of the compound . Furthermore, the compound’s reactivity can be influenced by temperature and pressure .

Eigenschaften

IUPAC Name |

4-fluoro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSBZDQUNMXGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-3-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2618272.png)

![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)